二氯化锗

描述

Germanium dichloride is a useful research compound. Its molecular formula is C4H8Cl2GeO2 and its molecular weight is 143.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Germanium dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Germanium dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

半导体行业

二氯化锗因其优越的电子特性而被应用于半导体行业。 它用于高速晶体管和光电探测器,因为它能够在某些波长下高效运行 . 此外,锗的电子迁移率和基于杂质的电导率变化使其成为二极管和晶体管中的一种常见材料,对于放大或控制电信号至关重要 .

光学应用

在光学领域,二氯化锗可以用来制造对红外光敏感的透镜和其他光学元件。 这是由于锗具有很高的折射率,并且在远红外范围内透明,使其成为红外光学材料的理想选择 .

太阳能

二氯化锗也可能在太阳能技术中找到应用。锗由于其光伏特性而被用于太阳能电池中,光伏特性可以将光转换为电能。 它在薄膜太阳能电池中的使用可以潜在地提高效率和性能 .

LED技术

该化合物的特性有利于发光二极管(LED)的生产。 锗能够在电流通过时发光,使其适合用于LED,LED被广泛应用于各种照明和显示技术中 .

化学合成

二氯化锗可以作为化学合成过程中的试剂或催化剂。 它与其他化合物的反应性可以用来制造各种含锗的有机化合物,这些化合物在制药和材料科学领域具有潜在的应用 .

电子学

除了传统的半导体之外,二氯化锗的电子特性正在被探索用于下一代电子器件。 这包括在高速电子学和先进计算系统中的潜在应用 .

光纤

二氯化锗在光纤中的应用基于它改变二氧化硅玻璃纤维折射率的能力,从而提高了电信中信号传输的质量和效率 .

催化

在催化方面,二氯化锗可用于促进或加速化学反应。 它在催化方面的性质正在被研究,用于需要对反应条件进行精确控制的工业过程 .

作用机制

Target of Action

Germanium dichloride (GeCl2) is a compound featuring germanium in the +2 oxidation state It’s known that germanium compounds can interact with various biochemical processes, potentially stimulating tissue oxygenation, cleansing the body of toxins, and accelerating wound healing .

Mode of Action

It’s known that GeCl2 is quite reactive and inserts into many types of chemical bonds . This reactivity allows it to interact with a variety of molecules and structures within a cell, potentially influencing numerous biochemical processes .

Biochemical Pathways

Germanium compounds are known to have versatile pharmacodynamic characteristics, including hepato-, neuro-, and cardioprotective effects, as well as antihypoxic activity

Result of Action

Germanium compounds are known to have a wide range of biological activities, including antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, and antianemic effects .

Action Environment

The action, efficacy, and stability of GeCl2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of GeCl2. Additionally, the presence of other molecules can influence the interactions of GeCl2 with its targets .

生化分析

Biochemical Properties

Germanium dichloride has been found to be biologically active. It is involved in various biochemical processes, stimulating tissue oxygenation, helping to cleanse the body of poisons and toxins, accelerating wound healing, having a beneficial effect on blood composition, and strengthening the immune system . The biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium .

Cellular Effects

Germanium dichloride has been found to have versatile pharmacodynamic characteristics. It has been shown to have hepato-, neuro- and cardioprotective, antihypoxic activity, etc . It can affect various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium . This suggests that it may exert its effects at the molecular level through antioxidant activity, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Germanium is one of the trace elements involved in metabolic processes in the human body

属性

InChI |

InChI=1S/Cl2Ge/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGIKMVOLGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143425, DTXSID80164992 | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-11-4, 15230-48-5 | |

| Record name | Germanium chloride (GeCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Germanium dichloride?

A1: Germanium dichloride has the molecular formula GeCl2 and a molecular weight of 143.51 g/mol. []

Q2: What spectroscopic techniques have been used to characterize Germanium dichloride?

A2: Researchers have employed various spectroscopic methods to study Germanium dichloride, including: * Infrared (IR) Spectroscopy: Provides information about molecular vibrations and functional groups.* Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and absorption characteristics. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structure and bonding environment of Germanium and other atoms in the molecule. Specifically, 73Ge NMR has been used to study the electronic environment of germanium. []* Electron Spin Resonance (ESR) Spectroscopy: Used to study the presence and behavior of unpaired electrons, particularly in radical species. []* Mass Spectrometry: Allows for the determination of the mass-to-charge ratio of ions and molecular fragments, useful for structural elucidation.* Photoelectron Spectroscopy: Used to study the electronic structure of molecules by analyzing the kinetic energy of electrons emitted upon ionization. []* Laser-Induced Emission Spectroscopy: Enables the study of excited states and electronic transitions in molecules. []

Q3: What are some key spectroscopic constants reported for Germanium dichloride?

A3: Various computational studies have determined spectroscopic constants for Germanium dichloride. These include:* Equilibrium structure: Bond lengths and angles.* Rotational constants: Describe the molecule's rotation in different energy states.* Vibration-rotation interaction constants: Account for the coupling between vibrational and rotational motions.* Harmonic frequencies: Represent the fundamental vibrational frequencies of the molecule.* Anharmonic constants: Describe deviations from ideal harmonic oscillator behavior in molecular vibrations.* Centrifugal distortion constants: Account for the distortion of the molecule at high rotational speeds. * Cubic and quartic force constants: Describe the potential energy surface of the molecule in terms of its vibrational coordinates. [, ]

Q4: Is Germanium dichloride stable under ambient conditions?

A4: Germanium dichloride is highly reactive and tends to readily oxidize in air. It is typically handled and stored under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition. []

Q5: What is the most common form of Germanium dichloride used in synthesis?

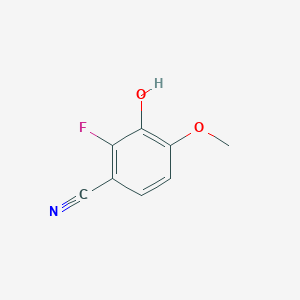

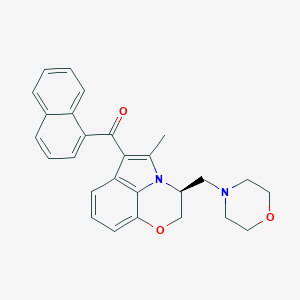

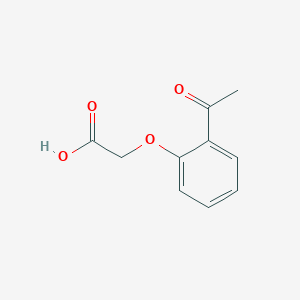

A5: Germanium dichloride is commonly used as a complex with 1,4-dioxane (GeCl2•C4H8O2) to improve its stability and handling properties. This complex acts as a convenient source of the reactive Germanium dichloride species. []

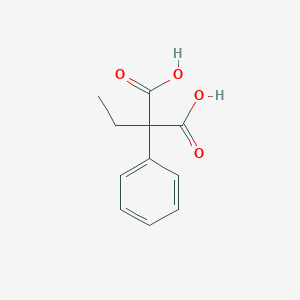

Q6: What are some applications of Germanium dichloride in materials chemistry?

A6: * Precursor for Organogermanium Compounds: Germanium dichloride serves as a starting material for synthesizing a wide range of organogermanium compounds, including oligomers and polymers, via ligand substitution polymerization. [, ]* Phase Change Memory Materials: Aminopyrimidine derivatives of Germanium(II) are being investigated as potential precursors for phase-change memory materials. []

Q7: Does Germanium dichloride exhibit catalytic activity?

A7: Yes, Germanium dichloride, particularly in its dioxane complex form, can function as a Lewis acid catalyst in various organic reactions. []

Q8: What types of reactions can Germanium dichloride catalyze?

A8: Germanium dichloride has been reported to mediate or catalyze: * Addition Reactions: Facilitates the addition of organometallic reagents to unsaturated compounds. For example, it mediates the stereoselective addition of aminoallylic stannanes to aldehydes, producing anti-1,2-amino alcohol derivatives. []* Cycloaddition Reactions: Participates in [2+2] cycloadditions with substrates like adamantylphosphaalkyne. []* Insertion Reactions: Can insert into chemical bonds, such as the Si-Si bond of disilylene compounds, yielding unique silicon-germanium species. []* Polymerization Reactions: Facilitates the formation of polygermanes through ligand substitution polymerization with organolithium reagents. []* [2,3]-Sigmatropic Rearrangements: Its addition to α,β-unsaturated acetals leads to β-dichloroalkoxygermane enol ethers via this rearrangement. []

Q9: What is the role of computational chemistry in understanding Germanium dichloride chemistry?

A9: Computational methods, such as density functional theory (DFT) calculations, have proven valuable in: * Predicting Spectroscopic Properties: Calculating molecular geometries, vibrational frequencies, and other spectroscopic parameters for comparison with experimental data. [, ]* Understanding Electronic Structure: Examining the electronic properties of Germanium dichloride and its complexes, including bonding characteristics and orbital interactions. [, ]* Investigating Reaction Mechanisms: Exploring the pathways and intermediates involved in reactions catalyzed or mediated by Germanium dichloride. []* Rationalizing Reactivity: Providing insights into the factors governing the reactivity of Germanium dichloride with different substrates. []

Q10: How does the structure of Germanium dichloride relate to its reactivity?

A10: Germanium dichloride possesses a lone pair of electrons on the germanium atom, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity plays a crucial role in its reactivity, enabling it to coordinate with electron-rich species and catalyze various transformations. The nature of the ligands or substituents attached to germanium can significantly influence its Lewis acidity, stability, and overall reactivity. For example, bulky ligands can enhance stability by hindering dimerization or oligomerization. [, , ]

Q11: What are some historical milestones in the research of Germanium dichloride?

A12:* Early Synthesis and Characterization: The synthesis and initial characterization of Germanium dichloride and its complexes, establishing its fundamental properties and reactivity. [, , , ]* Development of Catalytic Applications: The exploration of Germanium dichloride as a catalyst or mediator in organic synthesis, broadening its synthetic utility. [, ]* Advancements in Computational Studies: The application of computational methods to investigate its electronic structure, reactivity, and catalytic mechanisms, deepening the understanding of its chemistry. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)